ascopyrone P

Description

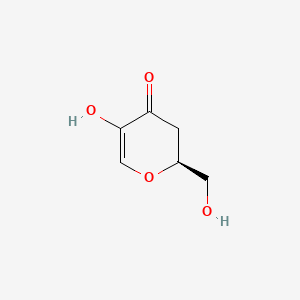

Structure

3D Structure

Properties

CAS No. |

68732-99-0 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/t4-/m0/s1 |

InChI Key |

ZXCYXCIWKAILMP-BYPYZUCNSA-N |

SMILES |

C1C(OC=C(C1=O)O)CO |

Isomeric SMILES |

C1[C@H](OC=C(C1=O)O)CO |

Canonical SMILES |

C1C(OC=C(C1=O)O)CO |

Synonyms |

ascopyrone P |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Ascopyrone P

Identification and Isolation from Fungal Species

Ascopyrone P has been identified as a product of several fungi belonging to the order Pezizales. nih.gov Its isolation from these natural sources has been a key area of research to understand its biological and chemical properties.

Scientific studies have successfully isolated and identified Ascopyrone P from a specific group of ascomycete fungi. nih.govresearchgate.net These fungi are the primary known natural sources of this compound. The production of Ascopyrone P is a characteristic metabolic feature of these species. nih.gov

Table 1: Fungal Producers of Ascopyrone P

| Fungal Species | Order |

|---|---|

| Anthracobia melaloma | Pezizales |

| Plicaria anthracina | Pezizales |

| Plicaria leiocarpa | Pezizales |

Ascopyrone P is classified as a fungal secondary metabolite. researchgate.netnih.gov Unlike primary metabolites essential for growth and reproduction, secondary metabolites are not required for the fungus to survive under laboratory conditions but are thought to provide a competitive advantage in its natural environment. mdpi.com The production of Ascopyrone P is an example of the complex chemical ecology of fungi.

Research has shown that Ascopyrone P exhibits antibacterial activity, inhibiting the growth of a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This antimicrobial property suggests that the producing fungi may use Ascopyrone P to compete with bacteria in their ecological niche, thereby securing resources and space. nih.gov However, it does not show significant activity against other fungi or certain yeasts. nih.gov This selective activity highlights its specific role in mediating microbial interactions.

Elucidation of Biosynthetic Pathways

The biosynthesis of Ascopyrone P in fungi occurs through a specific metabolic route known as the Anhydrofructose Pathway. nih.gov This pathway details the enzymatic conversion of common storage polysaccharides into this specialized secondary metabolite.

The Anhydrofructose (AF) pathway is an alternative route for the degradation of glycogen (B147801) and starch in certain fungi. researchgate.netnih.gov Instead of breaking these polymers down exclusively to glucose for energy, this pathway shunts the degradation products towards the synthesis of an array of secondary metabolites, including Ascopyrone P. researchgate.netresearchgate.net

The biosynthetic journey to Ascopyrone P begins with the breakdown of large glucose polymers, specifically glycogen and starch, which serve as the primary precursors. nih.govdavidmoore.org.uk Fungi possess various enzymes to degrade these polysaccharides. mdpi.com In the context of the AF pathway, the key initial step is catalyzed by the enzyme α-1,4-glucan lyase. researchgate.netnih.gov This enzyme acts on the non-reducing ends of starch and glycogen chains, breaking the α-1,4-glycosidic bonds and releasing a unique monosaccharide intermediate rather than glucose. nih.gov

The AF pathway is characterized by two central intermediates that are sequentially modified to yield the final product, Ascopyrone P. nih.gov

1,5-Anhydro-D-fructose (B1202111) (AF): The action of α-1,4-glucan lyase on starch or glycogen directly produces 1,5-anhydro-D-fructose (AF), the cornerstone intermediate of this pathway. researchgate.netnih.govnih.gov This compound is a naturally occurring monosaccharide found in various organisms. nih.gov

Ascopyrone M (APM): In the fungus Anthracobia melaloma, AF is then converted into the next key intermediate, Ascopyrone M (APM). nih.gov This transformation is catalyzed by the enzyme 1,5-Anhydro-D-fructose dehydratase (AFDH). nih.gov

Finally, APM is isomerized to form Ascopyrone P. This last step is facilitated by the enzyme ascopyrone tautomerase (APTM). nih.gov The sequential action of these enzymes efficiently channels the carbon from storage polysaccharides into the synthesis of Ascopyrone P. nih.gov

Table 2: Key Steps in the Anhydrofructose Pathway for Ascopyrone P Biosynthesis

| Precursor(s) | Enzyme | Intermediate/Product |

|---|---|---|

| Glycogen / Starch | α-1,4-glucan lyase | 1,5-Anhydro-D-fructose (AF) |

| 1,5-Anhydro-D-fructose (AF) | 1,5-Anhydro-D-fructose dehydratase (AFDH) | Ascopyrone M (APM) |

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Ascopyrone P | APP |

| 1,5-Anhydro-D-fructose | AF |

| Ascopyrone M | APM |

| Glycogen | |

| Starch |

Enzymology of Ascopyrone P Biosynthesis

The biosynthesis of ascopyrone P is a multi-step enzymatic cascade known as the anhydrofructose pathway. This pathway transforms glycogen, a primary storage polysaccharide in fungi, into ascopyrone P through the sequential action of three key enzymes.

Alpha-1,4-Glucan Lyase (EC 4.2.2.13) in AF Formation

The initial and pivotal step in the ascopyrone P biosynthetic pathway is the degradation of α-1,4-glucans, such as glycogen and starch, to produce 1,5-anhydro-D-fructose (AF). This reaction is catalyzed by the enzyme alpha-1,4-glucan lyase (EC 4.2.2.13). The enzyme acts on the non-reducing ends of the glucan chains, catalyzing the cleavage of the α-1,4-glucosidic bonds. This process results in the formation of 1,5-anhydro-D-fructose. researchgate.netwikipedia.orgacs.org This enzyme has been identified and characterized in various fungi and red algae. researchgate.netnih.gov

1,5-Anhydrofructose Dehydratase (AFDH) in AF to APM Conversion

Following the formation of 1,5-anhydro-D-fructose, the second enzyme in the pathway, 1,5-anhydrofructose dehydratase (AFDH), comes into play. AFDH catalyzes the conversion of 1,5-anhydro-D-fructose into an intermediate compound known as ascopyrone M (APM). nih.gov This conversion is a dehydration reaction. Research conducted on the fungus Anthracobia melaloma led to the discovery and purification of AFDH. nih.gov The purified AFDH from this fungus was found to have a molecular mass of 98 kDa as determined by SDS-PAGE and 230 kDa by gel filtration, suggesting a multimeric structure. nih.gov

Ascopyrone Tautomerase (APTM) in APM to Ascopyrone P Isomerization

The final step in the biosynthesis of ascopyrone P is the isomerization of ascopyrone M (APM) into its more stable tautomer, ascopyrone P. This reaction is catalyzed by the enzyme ascopyrone tautomerase (APTM). nih.gov Like AFDH, APTM was also discovered and purified from Anthracobia melaloma. nih.gov The purified APTM exhibited a molecular mass of 60 kDa on SDS-PAGE and 140 kDa by gel filtration, also indicating a multimeric protein structure. nih.gov The systematic name for this enzyme is 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose Δ3-Δ1-isomerase. qmul.ac.uk

Molecular and Genetic Basis of Biosynthetic Enzymes

While the enzymes of the anhydrofructose pathway have been identified and characterized, detailed information on their molecular and genetic basis is still emerging. The genes encoding the enzymes in this pathway have been cloned, which has facilitated the potential for large-scale production of 1,5-anhydro-D-fructose and its derivatives in cell-free reactor systems. acs.org

Specifically for alpha-1,4-glucan lyase, genes have been cloned and sequenced from several fungal species, including Morchella costata, M. vulgaris, and Peziza ostracoderma. This has provided insights into the genetic architecture of this enzyme family.

Fungal secondary metabolites are often synthesized by a suite of genes co-located in the genome, forming a biosynthetic gene cluster (BGC). nih.gov These clusters typically include the core synthesizing enzyme (like a polyketide synthase or non-ribosomal peptide synthetase) along with genes for tailoring enzymes, transporters, and regulatory proteins. While the concept of BGCs is well-established for many fungal metabolites, the specific organization and regulation of a putative ascopyrone P BGC remains an area for further investigation.

Comparative Analysis of Ascopyrone P Occurrence in Other Biological Systems (e.g., bacteria, algae)

The precursor to ascopyrone P, 1,5-anhydro-D-fructose (AF), has been detected in a variety of biological systems beyond fungi, including bacteria and algae. nih.gov This suggests that the initial step of the anhydrofructose pathway, the formation of AF from glucans, may be more widespread in nature.

However, the presence of ascopyrone P itself in bacteria and algae has not been definitively established. In bacteria, such as Sinorhizobium morelense, studies have shown that 1,5-anhydro-D-fructose is metabolized through a different pathway. This bacterium utilizes an enzyme called anhydrofructose reductase to convert AF into 1,5-anhydro-D-mannitol, which is then further metabolized. nih.gov This indicates that while the precursor is present, the subsequent enzymatic machinery required to produce ascopyrone P (namely AFDH and APTM) may be absent in these bacteria.

Similarly, while AF has been found in algae, the metabolic fate of this compound in these organisms and whether it leads to the formation of ascopyrone P is not yet clear. The current body of research points to ascopyrone P being a characteristic secondary metabolite of certain fungal species, particularly those belonging to the order Pezizales.

Synthetic Strategies for Ascopyrone P and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a controlled environment for producing ascopyrone P and its analogues. These methods are broadly categorized into de novo synthesis and transformations from precursor molecules.

De Novo Synthetic Routes

De novo synthesis refers to the creation of complex molecules from simple, commercially available starting materials. wikipedia.org In the context of ascopyrone P, this would involve a multi-step process to construct the pyranone ring and introduce the necessary functional groups. While specific de novo routes for ascopyrone P are not extensively detailed in the provided information, the general principle involves a sequence of reactions to build the molecular framework. This can be contrasted with biochemical pathways where precursor molecules are utilized. pixorize.comresearchgate.net

Transformations from Precursor Molecules (e.g., 1,5-Anhydro-D-fructose)

A more common and efficient approach to synthesizing ascopyrone P involves the chemical transformation of precursor molecules. researchgate.netnih.govthieme-connect.comgoogle.comnih.govcodexis.comresearchgate.net A key precursor is 1,5-anhydro-D-fructose (B1202111) (1,5-AnFru), a monosaccharide that can be prepared in high yields from D-glucose or D-fructose. nih.gov The transformation of 1,5-AnFru to ascopyrone P can be achieved through chemical methods, providing a direct route to the target compound. nih.govuj.ac.za This pathway is significant as 1,5-AnFru is a central intermediate in the anhydrofructose pathway for the degradation of starch and glycogen (B147801). acs.orgd-nb.info

The anhydrofructose pathway involves the enzymatic conversion of starch and glycogen to 1,5-AnFru, which is then metabolized to various compounds, including ascopyrone P. d-nb.info Chemically, the conversion of 1,5-AnFru to enolones like ascopyrone P is a key transformation. nih.gov

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of ascopyrone P is a critical aspect of its synthesis. For enzymatic conversions, factors such as pH and the choice of buffers can significantly impact the yield and purity of the final product. researchgate.net In chemical synthesis, purification techniques such as chromatography are essential to isolate ascopyrone P from reaction byproducts and unreacted starting materials. The development of efficient purification methods is crucial for obtaining high-purity ascopyrone P suitable for various applications.

Biocatalytic and Enzymatic Production Systems

Biocatalytic methods offer a green and highly specific alternative to traditional chemical synthesis for producing ascopyrone P. These systems utilize enzymes or whole microbial cells to catalyze the desired reactions.

Application of Recombinant Enzymes in Cell-Free Reactors

The use of recombinant enzymes in cell-free reactors has emerged as a powerful tool for the production of ascopyrone P. thieme-connect.comthieme-connect.com The genes encoding the enzymes involved in the anhydrofructose pathway have been cloned, enabling their overexpression and purification. thieme-connect.comd-nb.inforesearchgate.net This allows for the production of these enzymes in large quantities for use in biocatalytic processes. trialtusbioscience.comwuxibiologics.com

Specifically, two key enzymes have been identified in the fungus Anthracobia melaloma for the formation of ascopyrone P: 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM). researchgate.netresearchgate.net AFDH catalyzes the conversion of 1,5-AnFru to ascopyrone M (APM), which is then isomerized to ascopyrone P by APTM. researchgate.net By immobilizing these recombinant enzymes in a cell-free reactor, it is possible to achieve a continuous and controlled production of ascopyrone P. thieme-connect.comd-nb.infothieme-connect.com This approach offers several advantages, including high product purity and the potential for process automation.

Large-Scale Biocatalytic Production Methodologies

The development of large-scale biocatalytic production methods is essential for the commercial viability of ascopyrone P. thieme-connect.comsci-hub.stdokumen.pub The anhydrofructose pathway, with its limited number of well-characterized enzymes, is particularly well-suited for in vitro biocatalytic production. d-nb.inforesearchgate.net This allows for the production of ascopyrone P and other metabolites in large quantities. d-nb.info

The use of recombinant E. coli to produce the necessary enzymes intracellularly has been explored. asm.org These engineered microorganisms can serve as whole-cell biocatalysts for the conversion of 1,5-AnFru to ascopyrone P. The optimization of fermentation conditions and downstream processing is crucial for maximizing the yield and purity of the final product in large-scale operations.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies for the synthesis of ascopyrone P (APP) primarily leverage the "anhydrofructose pathway," a biocatalytic route for the degradation of glycogen and starch. researchgate.netacs.org This pathway utilizes a sequence of enzymatic transformations to convert the precursor 1,5-anhydro-d-fructose (1,5AnFru) into ascopyrone P. nih.gov Research has identified and characterized the key enzymes responsible for this conversion in the fungus Anthracobia melaloma. researchgate.net

The first dedicated enzymatic step is the conversion of 1,5AnFru to an intermediate compound, ascopyrone M (APM), which was previously only a presumed biological compound. researchgate.net This reaction is catalyzed by the enzyme 1,5AnFru dehydratase (AFDH). Following its formation, ascopyrone M is then isomerized to the stable end product, ascopyrone P. This tautomerization is catalyzed by a specific enzyme known as ascopyrone tautomerase (APTM). researchgate.net

The discovery and characterization of these two enzymes in Anthracobia melaloma provided the first complete enzymatic description of the anhydrofructose pathway leading to ascopyrone P. researchgate.net Both AFDH and APTM were purified 400-fold from the fungus using a combination of ammonium (B1175870) sulfate (B86663) fractionation, hydrophobic interaction chromatography, ion-exchange chromatography, and gel filtration chromatography. researchgate.net

Detailed findings on these key enzymes are summarized in the table below.

| Enzyme Name | Abbreviation | Function | Source Organism | Molecular Mass (SDS-PAGE) | Molecular Mass (Gel Filtration) |

| 1,5-Anhydro-d-fructose dehydratase | AFDH | Catalyzes the conversion of 1,5AnFru to ascopyrone M (APM) | Anthracobia melaloma | 98 kDa | 230 kDa |

| Ascopyrone tautomerase | APTM | Catalyzes the isomerization of ascopyrone M (APM) to ascopyrone P (APP) | Anthracobia melaloma | 60 kDa | 140 kDa |

| Data sourced from Yu, S., et al. (2009). researchgate.net |

This chemoenzymatic approach represents a targeted and efficient method for the synthesis of ascopyrone P, proceeding through specific, enzyme-catalyzed transformations that originate from starch-derived precursors. researchgate.netnih.gov

Biological Activities and Associated Mechanistic Investigations of Ascopyrone P

Antimicrobial Activity Research

Ascopyrone P (APP) is a fungal secondary metabolite that has been the subject of research for its antimicrobial properties. nih.gov In vitro studies have explored its efficacy against a variety of microorganisms, revealing a selective spectrum of activity.

Spectrum of Activity Against Gram-Positive Bacteria (in vitro studies)

In vitro testing has demonstrated that ascopyrone P exhibits inhibitory activity against Gram-positive bacteria. researchgate.netnih.gov Growth curve analysis has shown that concentrations between 2000 and 4000 mg/l can cause significant to total inhibition of various bacterial strains following a 24-hour incubation period. researchgate.netnih.govsld.cu However, its efficacy is not uniform across all Gram-positive species. For instance, studies have indicated that Clostridium strains are not sensitive to ascopyrone P at a concentration of 2000 mg/l. researchgate.netnih.gov Furthermore, research on its cidal effect showed no significant bactericidal activity against Listeria monocytogenes after a 2-hour exposure, suggesting the mechanism may be primarily bacteriostatic. researchgate.netnih.gov

Table 1: In Vitro Activity of Ascopyrone P Against Gram-Positive Bacteria

| Bacterial Strain | Concentration | Observation | Reference |

|---|---|---|---|

| General Gram-Positive Bacteria | ~5% | Growth inhibition observed in well diffusion assay. | researchgate.netnih.govsld.cu |

| General Gram-Positive Bacteria | 2000-4000 mg/l | Significant to total inhibition in growth curve analysis. | researchgate.netnih.govsld.cu |

| Listeria monocytogenes | Not specified | No significant cidal effect observed after 2 hours. | researchgate.netnih.gov |

Spectrum of Activity Against Gram-Negative Bacteria (in vitro studies)

Similar to its effect on Gram-positive organisms, ascopyrone P has been shown to inhibit the growth of Gram-negative bacteria in vitro. researchgate.netnih.gov High concentrations of approximately 5% were effective in well diffusion assays. researchgate.netnih.govsld.cu Growth curve analyses indicated that concentrations ranging from 2000 to 4000 mg/l resulted in significant or total inhibition of Gram-negative bacteria after 24 hours of incubation. researchgate.netnih.govsld.cu Studies on its immediate effects revealed no significant bactericidal action against Escherichia coli within a 2-hour timeframe, indicating a likely bacteriostatic mode of action for this class of bacteria as well. researchgate.netnih.gov

Table 2: In Vitro Activity of Ascopyrone P Against Gram-Negative Bacteria

| Bacterial Strain | Concentration | Observation | Reference |

|---|---|---|---|

| General Gram-Negative Bacteria | ~5% | Growth inhibition observed in well diffusion assay. | researchgate.netnih.govsld.cu |

| General Gram-Negative Bacteria | 2000-4000 mg/l | Significant to total inhibition in growth curve analysis. | researchgate.netnih.govsld.cu |

Differential Effects on Yeasts and Fungi

The effect of ascopyrone P on yeasts and fungi is markedly different from its effect on bacteria. In vitro studies have shown that fungal strains are generally not sensitive to ascopyrone P at concentrations of 2000 mg/l. researchgate.netnih.gov A particularly interesting phenomenon has been observed with certain yeast strains. At concentrations between 1000 and 2000 mg/l, ascopyrone P was found to enhance yeast growth. researchgate.netnih.gov However, at concentrations higher than this range, some inhibitory effects on yeasts were noted. researchgate.netnih.gov This suggests a complex, concentration-dependent interaction between ascopyrone P and yeast.

Table 3: In Vitro Effects of Ascopyrone P on Yeasts and Fungi

| Microorganism | Concentration | Observation | Reference |

|---|---|---|---|

| Fungal Strains | 2000 mg/l | Not sensitive. | researchgate.netnih.gov |

| Certain Yeast Strains | 1000-2000 mg/l | Enhanced growth. | researchgate.netnih.gov |

Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanism of ascopyrone P's antimicrobial action has not been fully elucidated in the available literature. However, in vitro experimental data provide some insights into its general mode of action. Studies tracking the viability of both Gram-positive (Listeria monocytogenes) and Gram-negative (Escherichia coli) bacteria over a short period (2 hours) found no significant cidal effect. researchgate.netnih.gov This observation strongly suggests that ascopyrone P primarily functions as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without killing them directly, rather than a bactericidal one. The specific cellular targets or metabolic pathways that are inhibited by ascopyrone P remain a subject for further investigation.

Antioxidant Activity Studies

In addition to its antimicrobial properties, ascopyrone P has been identified as a compound with notable antioxidant activity. nih.gov It is recognized as a fungal secondary metabolite that exhibits both antibacterial and antioxidant effects. researchgate.net

In vitro Evaluation of Antioxidant Potency

The antioxidant potential of ascopyrone P has been highlighted in studies comparing it to its precursor, 1,5-anhydro-D-fructose (B1202111). Research has demonstrated that ascopyrone P possesses a significantly higher radical-scavenging capacity. researchgate.net One study noted that the radical scavenger activity of a heated, aqueous solution of 1,5-anhydro-D-fructose was substantially increased because of its conversion to ascopyrone P. researchgate.net This research concluded that ascopyrone P had a 500-fold stronger radical-scavenger activity than its precursor, 1,5-anhydro-D-fructose, indicating its potency as an antioxidant. researchgate.net

Table 4: In Vitro Antioxidant Activity of Ascopyrone P

| Compound | Assay / Method | Finding | Reference |

|---|---|---|---|

| Ascopyrone P | Radical Scavenger Activity | Identified as a secondary metabolite with antioxidant activity. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Ascopyrone P | APP |

Mechanistic Elucidation of Radical Scavenging Properties

The antioxidant capabilities of ascopyrone P are linked to its ability to function as a radical scavenger. While detailed mechanistic studies specifically for ascopyrone P are not extensively documented in the provided literature, its structural features allow for inferences based on the known mechanisms of similar compounds, such as ascorbic acid. The enediol portion of the ascopyrone P molecule is a key functional group responsible for its radical scavenging activity. mdpi.com This activity is generally attributed to the compound's low oxidation potential, which facilitates the donation of a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them. frontiersin.org

The process of radical scavenging by compounds with similar structures can occur through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom directly to a free radical, quenching it and terminating the oxidative chain reaction. frontiersin.orgpsu.edu In the SET mechanism, the antioxidant donates an electron to the radical. frontiersin.org The resulting ascorbyl-like radical from ascopyrone P can be stabilized through resonance, which makes the initial donation energetically favorable. This ability to neutralize deleterious radicals like alkylperoxyl radicals is crucial for protecting biological systems and preventing oxidative degradation in foods. mdpi.com

Anti-Browning Efficacy and Underlying Mechanisms

Ascopyrone P has demonstrated significant potential as an anti-browning agent in various applications, an effect that is attributed to a multi-faceted mechanism of action. nih.govacs.org Enzymatic browning is a common reaction in fruits and vegetables, initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds into highly reactive quinones. google.comresearchgate.net These quinones then polymerize to form dark pigments, leading to undesirable discoloration. Ascopyrone P counteracts this process through direct enzyme inhibition and by acting on the reaction products.

Research has established that ascopyrone P functions as an inhibitor of plant polyphenol oxidase (PPO). nih.govresearchgate.net Its inhibitory effect has been shown to be comparable to that of kojic acid, a well-known anti-browning agent. nih.govacs.org By inhibiting PPO, ascopyrone P effectively blocks the initial step of the enzymatic browning cascade, preventing the conversion of native phenols into quinones. This direct interference with the enzyme's catalytic activity is a primary mechanism behind its efficacy in preserving the natural color of agricultural products. nih.gov

In addition to inhibiting the enzyme responsible for their formation, ascopyrone P can also decolorize the quinones that are produced. nih.govacs.orgresearchgate.net Quinones are the colored compounds that lead to the visible browning effect. Ascopyrone P is capable of reducing these quinones back to their original, colorless polyphenol forms. This reductive capacity provides a secondary line of defense against browning, reversing any initial discoloration that may have occurred before the complete inhibition of PPO. This dual-action mechanism—inhibiting the enzyme and reducing its products—makes ascopyrone P a particularly effective anti-browning agent. nih.gov

Table 1: Efficacy of Ascopyrone P in Preventing Browning in Agricultural Products

| Agricultural Product | Effective Concentration Range | Reference |

| Apples (various cultivars) | 300 - 500 ppm | nih.govresearchgate.net |

| Pears | 300 - 500 ppm | nih.govresearchgate.net |

| Potatoes | 300 - 500 ppm | nih.govresearchgate.net |

| Lettuce | 300 - 500 ppm | nih.govresearchgate.net |

| Green Tea (varieties) | 300 - 500 ppm | nih.govresearchgate.net |

Anti-proliferative and Cytotoxic Effects in Model Systems

Beyond its applications in food preservation, ascopyrone P has been investigated for its potential biomedical applications, specifically its effects on cell proliferation and viability. In vitro studies have revealed that ascopyrone P exhibits cytotoxic effects against certain cell types, particularly cancer cell lines. thieme-connect.com

Ascopyrone P has shown cytocidal (cell-killing) effects in studies using cancer cell lines. thieme-connect.com Research has demonstrated its ability to induce mortality in monocytic leukemia cells (THP-1). thieme-connect.com After a 48-hour incubation period, ascopyrone P caused a notable percentage of cell death. thieme-connect.com

Furthermore, studies have highlighted a significant synergistic effect when ascopyrone P is used in combination with established anticancer drugs like cisplatin (B142131). thieme-connect.com While cisplatin alone at a certain concentration induced a moderate level of cell mortality in THP-1 cells, combining it with ascopyrone P dramatically increased the percentage of dead cells, suggesting that ascopyrone P can enhance the efficacy of conventional chemotherapy agents. thieme-connect.com This anti-proliferative activity has also been demonstrated in vivo, where treatment with ascopyrone P was found to lengthen the lifespan of cancer-afflicted mice. thieme-connect.com

Table 2: Cytotoxic Effect of Ascopyrone P on a Cancer Cell Line

| Cell Line | Cell Type | Concentration of Ascopyrone P | Incubation Time | Percentage of Dead Cells (%) | Reference |

| THP-1 | Monocytic Leukemia | 1.4 mM | 48 hours | 33.3 ± 0.7 | thieme-connect.com |

In vivo Studies in Animal Models for Tumor Growth Modulation

The antitumor potential of ascopyrone P (APP) has been substantiated through in vivo investigations utilizing animal models. thieme-connect.comresearchgate.net These studies have demonstrated that ascopyrone P can interfere with tumor proliferation and metastasis, ultimately extending the lifespan of mice afflicted with cancer. thieme-connect.comresearchgate.netresearchgate.net The compound's efficacy is attributed to its cytotoxic effects on rapidly dividing cells, a characteristic hallmark of cancer. thieme-connect.comresearchgate.net

Research conducted on rodent models has been crucial in evaluating the biological activity of potential drug candidates like ascopyrone P before any clinical consideration. probiocdmo.com In these models, the administration of ascopyrone P has been shown to inhibit tumor growth, highlighting its potential as a therapeutic agent. thieme-connect.comresearchgate.net While detailed experimental parameters from specific ascopyrone P studies are limited in the available literature, the consistent outcome across multiple sources is an observed anticancer effect in animal models. thieme-connect.comresearchgate.net The primary reported in vivo effect is an increase in the survival duration of tumor-bearing mice. thieme-connect.comresearchgate.net

Table 1: Summary of Reported In vivo Antitumor Effects of Ascopyrone P This table is interactive. You can sort and filter the data.

| Animal Model | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| Mouse Model | Various Cancers | Lengthened life span of cancer-afflicted mice. | thieme-connect.comresearchgate.netresearchgate.net |

| Mouse Model | Various Cancers | Interferes with tumor growth and metastasis. | thieme-connect.comresearchgate.netresearchgate.net |

Molecular Mechanisms of Cell Cycle Interference and DNA Synthesis Inhibition

The primary molecular mechanism underlying the anticancer activity of ascopyrone P is the inhibition of cellular DNA synthesis. thieme-connect.com By disrupting this fundamental process, ascopyrone P effectively halts the proliferation of rapidly dividing cancer cells. thieme-connect.comresearchgate.net The integrity of DNA synthesis is critical for cell division, and its inhibition triggers cellular surveillance systems known as cell cycle checkpoints. khanacademy.orglumenlearning.com

The cell cycle is a tightly regulated process with major checkpoints at the G1/S and G2/M transitions. lumenlearning.comresearchgate.net These checkpoints ensure that DNA replication is completed and any DNA damage is repaired before the cell proceeds to the next phase. khanacademy.orgresearchgate.net When DNA synthesis is inhibited, as in the case of ascopyrone P activity, cells can experience replication stress. cancer.dkembopress.org This stress activates signaling pathways that can lead to cell cycle arrest, providing time for potential repair. mdpi.comfrontiersin.org Key proteins like p53 are often activated in response to DNA damage or replication problems, which in turn can trigger the expression of other inhibitors, such as p21, to enforce the cell cycle halt. lumenlearning.com If the damage is too severe or cannot be repaired, the cell may be directed to undergo programmed cell death, or apoptosis, which prevents the propagation of genetically unstable cells. khanacademy.orgmdpi.com

The inhibition of DNA synthesis by ascopyrone P would thus interfere with the S phase of the cell cycle. This disruption prevents cancer cells from successfully duplicating their genome, a prerequisite for mitosis. cancer.dk Consequently, the cells are arrested in the cell cycle. thieme-connect.commdpi.com This mechanism, targeting a universal requirement for cell proliferation, explains the observed cytotoxic effects of ascopyrone P on fast-multiplying cancer cells. thieme-connect.comresearchgate.net

Table 2: Key Cellular Processes and Proteins in Cell Cycle Regulation Affected by DNA Synthesis Inhibition This table is interactive. You can sort and filter the data.

| Process/Protein | Function in Cell Cycle | Consequence of DNA Synthesis Inhibition | Reference |

|---|---|---|---|

| DNA Synthesis (S Phase) | Duplication of the cell's genome. | Direct target of ascopyrone P, leading to its inhibition. | thieme-connect.com |

| Cell Cycle Checkpoints | Monitor for DNA damage and incomplete replication, halting the cycle if problems are detected. | Activated due to incomplete or stalled DNA synthesis. | khanacademy.orglumenlearning.com |

| p53 | A tumor suppressor protein that responds to DNA damage by halting the cell cycle or inducing apoptosis. | Levels may rise to arrest the cell cycle and assess the damage caused by synthesis inhibition. | lumenlearning.com |

| Cyclin-Dependent Kinases (CDKs) | Enzymes that drive the progression through different phases of the cell cycle. | Their activity is inhibited by checkpoint activation, causing cell cycle arrest. | lumenlearning.comfrontiersin.org |

| Apoptosis | Programmed cell death, a mechanism to eliminate damaged cells. | May be induced if DNA replication cannot be completed or repaired. | khanacademy.orgmdpi.com |

Structure Activity Relationship Sar Studies and Rational Analogue Design

Methodologies for Ascopyrone P SAR Elucidation (e.g., derivatization, computational modeling)

The elucidation of the structure-activity relationship for a given bioactive compound like ascopyrone P involves various scientific methodologies. These techniques aim to correlate the three-dimensional structure of the molecule with its biological activity.

Derivatization: A primary method for exploring SAR is the chemical synthesis of a series of derivatives. researchgate.net This involves systematically modifying specific functional groups on the parent molecule, ascopyrone P, to observe how these changes affect its biological profile. For other classes of compounds, modifications have focused on key areas such as hydroxyl groups, aromatic rings, and side chains to create libraries of analogues. mdpi.comnih.gov For instance, studies on other heterocyclic compounds have shown that introducing different aryl substituents or modifying ether chains can significantly impact bioactivity. mdpi.com The synthesis of ascopyrone P esters is one example of derivatization that has been explored. googleapis.com

Computational Modeling: In silico methods are increasingly used to predict and explain the SAR of bioactive molecules. slideshare.net Computational tools can model the interactions between a compound and its biological target. Molecular docking, for example, can be used to predict the binding orientation and affinity of a molecule within the active site of a protein, providing insights into the structural features that are crucial for binding. mdpi.comnih.gov Such studies can help to rationalize the SAR of a series of compounds and guide the design of new, more potent derivatives. mdpi.comrsc.org For example, computational investigations using Density Functional Theory (DFT) have been employed to study the reaction pathways involving ascopyrone P as a precursor to other chiral building blocks, demonstrating the utility of these methods in understanding the molecule's chemical behavior. researchgate.net These computational approaches, including the use of pharmacophore-based descriptors, can help differentiate between compounds that act as substrates versus those that act as inhibitors for a particular biological target. nih.govnih.gov

Identification of Key Structural Moieties Essential for Biological Activity

While detailed SAR studies specifically for ascopyrone P are not extensively documented in the provided literature, general principles of medicinal chemistry and findings from related compounds allow for the identification of potentially crucial structural features. Ascopyrone P, or 1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose, possesses several functional groups that are likely contributors to its biological activity. researchgate.net

Rational Design and Chemical Synthesis of Ascopyrone P Derivatives

The rational design of ascopyrone P derivatives aims to create new molecules with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.govrsc.orgnih.gov This process relies on the understanding of its SAR.

Ascopyrone P can be produced both chemically and enzymatically. nih.gov It is naturally formed from 1,5-anhydro-D-fructose (B1202111) (AF) by the action of a dehydratase enzyme in certain fungi. researchgate.netresearchgate.net This precursor, AF, is considered a versatile chiral building block for the synthesis of various biologically active compounds and their derivatives. researchgate.netresearchgate.net The chemical synthesis of ascopyrone P and its analogues often starts from readily available carbohydrates. dntb.gov.ua The synthesis of derivatives can involve targeted modifications, such as the creation of ascopyrone P esters, which may alter the compound's properties to function as antimicrobial agents, antioxidants, or emulsifiers. googleapis.com The design process for new analogues would involve considering which structural moieties to modify. For example, based on SAR principles, one might design derivatives by altering the substituents on the pyran ring to enhance hydrophobic or hydrophilic interactions with a target protein. iomcworld.comresearchgate.net

Comparative Analysis of Bioactivity Profiles of Ascopyrone P Analogues

Ascopyrone P itself exhibits a range of biological activities. It has been identified as an inhibitor of the NLRP3 inflammasome, reducing the secretion of the pro-inflammatory cytokine IL-1β in macrophages. It also demonstrates antioxidant properties and notable antimicrobial activity. fgsc.net

Specifically, its antibacterial effects have been observed against a broad range of both Gram-positive and Gram-negative bacteria, with concentrations of 2000-4000 mg/L causing significant or total inhibition. nih.gov However, it was found to be less effective against yeasts and molds at similar concentrations. nih.gov Interestingly, at lower concentrations (1000-2000 mg/L), it was observed to enhance the growth of some yeast strains. nih.gov

While various derivatives of anhydrofructose compounds, including ascopyrone P, have been synthesized, detailed public data directly comparing the bioactivity profiles of a series of ascopyrone P analogues is limited in the reviewed sources. researchgate.netbioscreen.fi Such comparative studies are essential to fully establish the structure-activity relationship. For example, a comparative analysis would typically involve testing the parent compound and its derivatives in the same biological assays and comparing metrics such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Below is a table summarizing the known biological activities of Ascopyrone P.

| Biological Activity | Organism/System | Observed Effect | Concentration | Citation |

| Antibacterial | Gram-positive & Gram-negative bacteria | Significant or total growth inhibition | 2000-4000 mg/L | nih.gov |

| Antifungal | Yeasts | Growth enhancement | 1000-200g/L | nih.gov |

| Antifungal | Yeasts & Molds | No sensitivity / inhibition | 2000 mg/L | nih.gov |

| Anti-inflammatory | Macrophages | Reduces IL-1β secretion (NLRP3 inhibitor) | 10 µM | |

| Antioxidant | In vitro tests | Antioxidant activity observed | Not specified | fgsc.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,5-anhydro-D-fructose (AF) |

| Ascopyrone P (APP) |

| Ascopyrone T |

| Cortalcerone |

| Haliclonol |

| Indomethacin |

| Microthecin |

| Propranolol |

| Sorafenib |

Analytical Methodologies for Ascopyrone P Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of ascopyrone P, allowing for its isolation from complex biological matrices and precise measurement.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of ascopyrone P. researchgate.net Method development for ascopyrone P often involves a reversed-phase approach, utilizing a C18 column. metabolomexchange.orgjmchemsci.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a gradient elution with a mixture of an aqueous component (like water with an acid modifier such as formic acid or acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is commonly employed. metabolomexchange.orgjocpr.comjapsonline.com

The selection of the stationary phase, mobile phase, and detector settings are all crucial for developing a robust HPLC method. researchgate.net The pH of the mobile phase can also be adjusted to optimize the retention and peak shape of ascopyrone P. japsonline.com Detection is typically carried out using a UV detector at a wavelength where ascopyrone P exhibits maximum absorbance. jmchemsci.com For example, a detection wavelength of 254 nm has been used in some HPLC methods for related compounds. researchgate.net The flow rate is another important parameter, often set around 1.0 mL/min to ensure good separation within a reasonable analysis time. jmchemsci.comjapsonline.com

A typical HPLC method for ascopyrone P might involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) jmchemsci.comresearchgate.net |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol metabolomexchange.org |

| Flow Rate | 0.350 mL/min metabolomexchange.org |

| Detection | UV at a specific wavelength |

| Injection Volume | 20 µL jocpr.com |

| Column Temperature | 40 °C metabolomexchange.org |

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of ascopyrone P. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity and sensitivity. metabolomexchange.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of ascopyrone P and its derivatives with high accuracy. metabolomexchange.org

In a typical LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like ascopyrone P, often in the positive ion mode. metabolomexchange.org The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of ascopyrone P. thegoodscentscompany.com Fragmentation analysis (MS/MS) can be performed to obtain structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. metabolomexchange.org

Spectrophotometric Assay Development

Spectrophotometric assays offer a simpler and more rapid method for the quantification of ascopyrone P, particularly for routine analysis. researchgate.net These assays are based on the principle that ascopyrone P absorbs light at a specific wavelength. researchgate.net The development of a spectrophotometric assay involves identifying the wavelength of maximum absorbance (λmax) for ascopyrone P. niscpr.res.in A standard curve is then generated by measuring the absorbance of a series of solutions with known concentrations of purified ascopyrone P. undiksha.ac.id The concentration of ascopyrone P in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the standard curve. undiksha.ac.id

It is important to consider potential interferences from other compounds in the sample matrix that may also absorb at the same wavelength. wepal.nl Blank corrections are essential to subtract the absorbance of the matrix. wepal.nl

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization can be employed to improve the analytical properties of ascopyrone P for techniques like gas chromatography (GC) or to enhance its detection in HPLC. jfda-online.com Derivatization involves chemically modifying the ascopyrone P molecule to create a derivative with more favorable characteristics. jfda-online.com For instance, silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for GC analysis. usgs.gov

In the context of LC-MS, derivatization can be used to improve ionization efficiency, leading to enhanced sensitivity. nih.gov Derivatization can also be used to introduce a specific functional group that can be targeted for detection, improving the selectivity of the analysis. rsc.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with ascopyrone P. rsc.org

Enzymatic Assay Development for Biosynthetic Pathway Components

Understanding the biosynthesis of ascopyrone P involves the study of the enzymes responsible for its formation. researchgate.net Enzymatic assays are developed to measure the activity of these enzymes. researchgate.net These assays typically involve incubating the enzyme with its substrate and then measuring the rate of formation of the product, which could be an intermediate in the pathway or ascopyrone P itself. researchgate.net

Spectrophotometric or HPLC methods can be used to quantify the product formed in the enzymatic reaction. researchgate.net For example, the conversion of a substrate to a product that absorbs light at a different wavelength can be monitored continuously using a spectrophotometer. niscpr.res.in Alternatively, the reaction can be stopped at specific time points, and the amount of product formed can be quantified by HPLC. researchgate.net The development of these assays is crucial for the purification and characterization of the enzymes involved in the ascopyrone P biosynthetic pathway, such as 1,5-anhydro-D-fructose (B1202111) dehydratase and ascopyrone tautomerase. researchgate.net

Future Research Directions and Translational Perspectives

Deeper Elucidation of Biosynthetic Regulation and Genetic Engineering for Production

The biosynthesis of ascopyrone P is intricately linked to the anhydrofructose pathway, a unique route for glycogen (B147801) and starch degradation observed in certain fungi. researchgate.netcabidigitallibrary.org This pathway involves the conversion of α-1,4-glucans to 1,5-anhydro-D-fructose (B1202111) (AF), which is then metabolized to ascopyrone P. thieme-connect.comthieme-connect.com Key enzymes in this conversion from AF to ascopyrone P include 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM), which have been identified in fungi like Anthracobia melaloma. researchgate.net

Future research should focus on a more profound understanding of the regulatory mechanisms governing this pathway. Investigating how environmental and genetic factors influence the expression and activity of the involved enzymes is crucial for enhancing production yields. For instance, studies could explore the impact of carbon source availability and stress conditions on the diversion of glycogenolysis towards the anhydrofructose pathway. cabidigitallibrary.org

Metabolic engineering presents a promising avenue for overproducing ascopyrone P. uga.edunrfhh.com By cloning the genes encoding α-1,4-glucan lyase, AFDH, and APTM into robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to establish efficient and scalable production platforms. nih.govresearchgate.net This approach, often referred to as metabolic engineering, allows for the targeted modification of cellular metabolism to favor the synthesis of a desired product. uga.edunrfhh.com Dynamic regulation strategies, where gene expression is controlled in real-time, could further optimize the switch from cellular growth to ascopyrone P production. uga.edu

Advanced Mechanistic Investigations of Biological Activities in Complex Biological Systems

Ascopyrone P has demonstrated a range of biological activities, including antibacterial and antioxidant properties. researchgate.net While initial studies have shown its inhibitory effects on both Gram-positive and Gram-negative bacteria, the precise molecular mechanisms underlying this activity require further investigation. nih.gov Future research should employ advanced techniques to identify the specific cellular targets of ascopyrone P in bacteria. Understanding how it interferes with essential bacterial processes could pave the way for its development as a novel antimicrobial agent.

Similarly, the antioxidant mechanism of ascopyrone P warrants a more detailed examination. Studies have indicated its potential as an anti-browning agent in food products, comparable to kojic acid, by inhibiting plant polyphenol oxidase and decolorizing quinones. ebi.ac.ukacs.org Investigating its interaction with reactive oxygen species (ROS) and its influence on cellular antioxidant defense systems in more complex biological models will provide a clearer picture of its protective capabilities.

Exploration of Novel Biological Roles and Bioactivities

Beyond its established antibacterial and antioxidant effects, the exploration of novel biological roles for ascopyrone P is a key area for future research. Preliminary studies have hinted at other potential bioactivities, such as anti-inflammatory and anticancer effects. nih.gov For instance, ascopyrone P has been shown to inhibit the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines like IL-1β in macrophages. Further in-depth studies are needed to confirm and characterize these activities.

Investigating its anti-inflammatory properties could involve examining its effects on various inflammatory pathways and mediators in cellular and preclinical models. frontiersin.orgnih.govresearchgate.net Similarly, exploring its potential as an anticancer agent would require comprehensive studies on its effects on cancer cell proliferation, apoptosis, and metastasis. nih.gov Identifying the molecular targets and signaling pathways modulated by ascopyrone P in these contexts will be crucial for understanding its therapeutic potential. nih.govrsc.org

Development of Sustainable and Scalable Production Methodologies

The transition of ascopyrone P from a laboratory-scale compound to a commercially viable product hinges on the development of sustainable and scalable production methods. epa.gov While enzymatic synthesis has been established, optimizing these processes for large-scale production is essential. researchgate.netjst.go.jp This includes improving enzyme stability, reaction efficiency, and downstream processing for purification.

Biotechnological production using engineered microorganisms offers a promising sustainable alternative to chemical synthesis. researchgate.netfrontiersin.org Utilizing renewable feedstocks, such as agro-industrial wastes, as carbon sources for microbial fermentation could significantly reduce production costs and the environmental footprint. nih.gov Life cycle assessment and techno-economic analysis will be critical in evaluating the sustainability and economic feasibility of different production strategies. mdpi.com A focus on creating closed-loop systems for chemicals, water, and energy within the production process will further enhance sustainability. lenzing.com

Integration of Computational Chemistry and Omics Technologies in Ascopyrone P Research

The integration of computational chemistry and "omics" technologies (genomics, proteomics, metabolomics) can significantly accelerate research and development of ascopyrone P. bioscipublisher.comnih.govnih.gov Computational modeling and molecular docking studies can be employed to predict the interactions of ascopyrone P with its biological targets, providing insights into its mechanism of action and guiding the design of more potent derivatives. researchgate.netnih.gov

Q & A

Q. What is the biosynthetic pathway of ascopyrone P in microbial systems?

- Methodological Answer : APP is derived from 1,5-anhydro-D-fructose (AF) via the anhydrofructose pathway. Key enzymes include aldose-2-ulose dehydratase (EC 4.2.1.110) and ascopyrone tautomerase (EC 5.3.2.7). Researchers should use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flow and validate pathway intermediates .

Q. What experimental models are used to study APP’s antimicrobial activity?

- Methodological Answer :

-

In vitro assays : Growth curve analysis using automated microbiology readers (e.g., 24-hour incubation at 30°C) to determine inhibitory concentrations (IC₅₀) against Gram-positive/-negative bacteria.

-

Well diffusion assays : APP (5% w/v) is dissolved in agar plates to assess zone-of-inhibition metrics .

Table 1: APP’s Antimicrobial Efficacy

Organism Type Effective APP Concentration (mg/L) Outcome Gram-positive bacteria 2000–4000 Total inhibition Yeasts 1000–2000 Growth enhancement Molds >2000 No significant effect

Advanced Research Questions

Q. How can contradictory data on APP’s dual role (growth inhibition vs. enhancement) be resolved?

- Methodological Answer : Contradictions arise from concentration-dependent effects. For yeast studies, dose-response curves (0–5000 mg/L) should be combined with metabolomics to identify threshold shifts in metabolic pathways (e.g., glycolysis vs. oxidative stress responses). Statistical models (ANOVA with Tukey post-hoc) are critical for validating nonlinear responses .

Q. What mechanistic insights explain APP’s isomerization via ascopyrone tautomerase?

- Methodological Answer : The enzyme catalyzes Δ³→Δ¹ double-bond shifts in APP’s structure. Use X-ray crystallography to resolve the enzyme’s active site and mutagenesis studies (e.g., replacing catalytic residues like Glu45) to confirm reaction mechanisms. Kinetic parameters (Km, Vmax) should be derived from Lineweaver-Burk plots .

Table 2: Ascopyrone Tautomerase Kinetic Parameters

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

|---|---|---|---|

| 1,5-anhydro-D-fructose | 0.25 | 12.8 | 150 |

Q. How should experimental designs control for APP’s instability in aqueous environments?

- Methodological Answer :

- Use buffered solutions (pH 5.5–6.5) to stabilize APP.

- Conduct stability assays (HPLC monitoring over 24 hours) under varying temperatures (4–37°C).

- Include antioxidants (e.g., ascorbate) to mitigate oxidative degradation .

Q. What statistical approaches are optimal for analyzing APP’s dose-dependent effects in complex matrices (e.g., biofilms)?

- Methodological Answer : Mixed-effects models account for biofilm heterogeneity. Confocal microscopy with LIVE/DEAD staining quantifies viability, while principal component analysis (PCA) identifies correlations between APP concentration, biofilm architecture, and resistance genes .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed studies on the anhydrofructose pathway and enzyme kinetics (EC 5.3.2.7) over non-academic sources .

- Data Reproducibility : Document HPLC/LC-MS parameters (column type, mobile phase) and enzyme assay conditions (pH, temperature) in detail .

- Ethical Considerations : Exclude mammalian toxicity studies until APP’s safety profile in food systems is established .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.